molecular formula C21H22N8O2 B2360554 (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone CAS No. 2380184-64-3

(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2360554
CAS RN: 2380184-64-3
M. Wt: 418.461
InChI Key: DAWQPFGCJHLYNK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxazole ring, a triazolopyridazine ring, and a diazepane ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi-stacking, which can influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. These can include nucleophilic substitutions, electrophilic additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple heterocyclic rings in this compound suggests that it may have interesting electronic properties. It’s also likely to be relatively polar due to the presence of nitrogen and oxygen atoms .

Future Directions

The study of heterocyclic compounds is a vibrant field of research in medicinal chemistry. Compounds with structures similar to this one could have interesting biological activities and could be potential candidates for drug development .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O2/c1-14-19(15(2)31-26-14)21(30)28-10-4-9-27(11-12-28)18-7-6-17-23-24-20(29(17)25-18)16-5-3-8-22-13-16/h3,5-8,13H,4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWQPFGCJHLYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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